molecular formula C11H10ClNO3 B255337 (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid

(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid

Cat. No. B255337
M. Wt: 239.65 g/mol
InChI Key: GGPZGIFCMBKQJS-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid, also known as CGP-7930, is a potent and selective antagonist of the GABAB receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, anxiety, and depression.

Mechanism of Action

(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid is a selective antagonist of the GABAB receptor, which is a member of the G protein-coupled receptor family. The GABAB receptor is widely distributed in the central nervous system and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid binds to the GABAB receptor and prevents the activation of downstream signaling pathways, resulting in a reduction in neuronal activity.
Biochemical and Physiological Effects:
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce neuronal excitability and inhibit neurotransmitter release, particularly in the hippocampus and cortex. In addition, (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid has been shown to modulate the activity of ion channels and reduce the amplitude of synaptic currents. These effects are thought to underlie the antiepileptic, anxiolytic, and antidepressant effects of (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid.

Advantages and Limitations for Lab Experiments

(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid is a highly selective antagonist of the GABAB receptor, and its effects are well-characterized in animal models. It has been extensively studied in vitro and in vivo, and its pharmacokinetic properties have been well-documented. However, (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in some experimental settings. In addition, its effects can be influenced by factors such as pH and temperature, which can make it challenging to interpret results from experiments.

Future Directions

There are several future directions for research on (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid. One area of interest is the development of more water-soluble analogs of (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid, which would facilitate its use in a wider range of experimental settings. Another area of interest is the investigation of the potential therapeutic applications of (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully elucidate the mechanism of action of (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid and its effects on neuronal function.

Synthesis Methods

(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid can be synthesized through a multistep process involving the reaction of 3-chloro-2-methylphenylamine with 2-oxobutanedioic acid, followed by further reaction with acetic anhydride and potassium carbonate. The final product is obtained through purification and isolation using chromatography techniques.

Scientific Research Applications

(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in reducing seizure activity in animal models of epilepsy, as well as exhibiting anxiolytic and antidepressant effects. In addition, (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid has been shown to modulate pain perception and has potential applications in the treatment of chronic pain.

properties

Product Name

(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

(Z)-4-(3-chloro-2-methylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b6-5-

InChI Key

GGPZGIFCMBKQJS-WAYWQWQTSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C\C(=O)O

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O

Origin of Product

United States

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